REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([N+:12]([O-])=O)[N:5]=1)[CH:2]=[CH2:3]>C(O)C.[Pd]>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:6]([NH2:12])=[N:5][C:4]=1[CH2:1][CH2:2][CH3:3]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=NC(=CC=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
219 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred under hydrogen at 1 atm for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was evacuated
|
Type
|
ADDITION
|
Details
|
back filled with hydrogen
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the filter cake washed thoroughly with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (silica, 25 to 90% ethyl acetate in hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=NC1CCC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.48 mmol | |
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |